

# Application Notes and Protocols: In Vitro Dissolution Profile of Fenoverine Floating Tablets

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fenoverine |           |
| Cat. No.:            | B1204210   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of **Fenoverine** floating tablets. **Fenoverine** is a spasmolytic drug, and formulating it into a gastroretentive floating drug delivery system can prolong its residence time in the stomach, leading to improved bioavailability and therapeutic efficacy.[1][2][3] This document outlines the key formulation strategies, experimental procedures for dissolution profiling, and expected outcomes.

# Introduction to Fenoverine Floating Tablets

Oral drug administration is a preferred route due to its convenience and patient compliance.[4] Gastroretentive drug delivery systems (GRDDS) are designed to remain in the stomach for an extended period, which is particularly beneficial for drugs with a narrow absorption window in the upper gastrointestinal tract, like **Fenoverine**.[1][2][5][6] Floating tablets are a type of GRDDS that possess a lower density than gastric fluids, allowing them to float on the stomach contents and prolonging drug release.[5][7]

The formulation of **Fenoverine** floating tablets often involves the use of swellable polymers and, in many cases, gas-generating agents.[2][4] Upon contact with acidic gastric fluid, these tablets swell and/or generate gas (carbon dioxide), which gets entrapped in the polymer matrix, reducing the tablet's density and causing it to float.[5]



# **Formulation Strategies**

The in vitro dissolution profile of **Fenoverine** floating tablets is significantly influenced by their composition. Key components include:

- Polymers: Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC), Xanthan Gum, Sodium Alginate, Carbopol, and Ethyl Cellulose are commonly used to control the drug release rate and provide the necessary matrix for floating.[2][4][8]
- Gas-Generating Agents: An effervescent system is often created using sodium bicarbonate and an acid source like citric acid or tartaric acid.[2][8] The reaction in the acidic dissolution medium produces carbon dioxide, which aids in buoyancy.
- Other Excipients: Microcrystalline cellulose is often used as a filler, while magnesium stearate and talc act as lubricants to facilitate the tablet manufacturing process.[1]

# **Experimental Protocols**Preparation of Fenoverine Floating Tablets

The direct compression method is a common technique for preparing these tablets.[1][4][8]

#### Protocol:

- Sieving: Pass Fenoverine and all excipients (polymers, gas-generating agents, fillers)
  through a sieve (#60) to ensure uniform particle size.[4]
- Mixing: Thoroughly mix the drug and excipients in a mortar and pestle or a suitable blender for at least 15 minutes to achieve a homogenous powder blend.[4]
- Lubrication: Add the lubricant (e.g., talc, magnesium stearate) to the powder blend and mix for another 2-3 minutes.
- Compression: Compress the final blend into tablets using a tablet compression machine with the appropriate punch size (e.g., 10 mm).[4]

## In Vitro Buoyancy Study

This test determines the floating characteristics of the tablets.



#### Protocol:

- Apparatus: Use a 100 ml beaker or a USP dissolution test apparatus.[4][9]
- Medium: Fill the vessel with 0.1N HCl to simulate gastric fluid.[4] Maintain the temperature at  $37 \pm 0.5$ °C.[1]
- Procedure: Place a tablet in the vessel.
- Floating Lag Time (FLT): Record the time it takes for the tablet to rise to the surface of the medium.[4]
- Total Floating Time (TFT): Record the total duration for which the tablet remains floating on the surface of the medium.[4]

# **In Vitro Dissolution Study**

The drug release profile is assessed using a standard dissolution apparatus.

#### Protocol:

- Apparatus: USP Type II (paddle) dissolution apparatus.[1]
- Dissolution Medium: 900 ml of 0.1N HCl.[10]
- Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[1]
- Paddle Speed: Set the paddle rotation speed to 50 rpm.[1]
- Procedure:
  - Place one **Fenoverine** floating tablet in each dissolution vessel.
  - Withdraw samples (e.g., 5 ml) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, and 12 hours).
  - Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume (sink condition).



- · Analysis:
  - Filter the collected samples.
  - Analyze the samples for Fenoverine content using a UV-Visible Spectrophotometer at the predetermined λmax of the drug (e.g., 258 nm).[4]
  - Calculate the cumulative percentage of drug release at each time point.

### **Data Presentation**

The following tables summarize typical data obtained from the evaluation of **Fenoverine** floating tablets.

Table 1: Formulation Composition of Fenoverine Floating Tablets

| Ingredient                    | Formulation<br>F1 (mg) | Formulation<br>F2 (mg) | Formulation<br>F3 (mg) | Formulation<br>F4 (mg) |
|-------------------------------|------------------------|------------------------|------------------------|------------------------|
| Fenoverine                    | 100                    | 100                    | 100                    | 100                    |
| HPMC K100                     | 50                     | 75                     | -                      | -                      |
| Xanthan Gum                   | -                      | -                      | 50                     | 75                     |
| Sodium<br>Bicarbonate         | 30                     | 30                     | 30                     | 30                     |
| Citric Acid                   | 15                     | 15                     | 15                     | 15                     |
| Microcrystalline<br>Cellulose | 100                    | 75                     | 100                    | 75                     |
| Magnesium<br>Stearate         | 3                      | 3                      | 3                      | 3                      |
| Talc                          | 2                      | 2                      | 2                      | 2                      |
| Total Weight                  | 300                    | 300                    | 300                    | 300                    |

Note: This is an exemplary table based on common formulations found in the literature.[2][4]



Table 2: In Vitro Buoyancy and Dissolution Parameters

| Formulation Code | Floating Lag Time (seconds) | Total Floating Time<br>(hours) | Drug Release at 12<br>hours (%) |
|------------------|-----------------------------|--------------------------------|---------------------------------|
| F1               | < 60                        | > 12                           | ~ 85                            |
| F2               | < 50                        | > 12                           | ~ 75                            |
| F3               | < 70                        | > 12                           | ~ 90                            |
| F4               | < 60                        | > 12                           | ~ 80                            |

Note: The data presented are representative values to illustrate expected outcomes. Actual results will vary based on the specific formulation and experimental conditions. Formulations with higher polymer concentrations tend to have a slower drug release.[2][8]

Table 3: Cumulative Drug Release Profile of Different Fenoverine Floating Tablet Formulations

| Time (hours) | Formulation<br>F1 (%) | Formulation<br>F2 (%) | Formulation<br>F3 (%) | Formulation<br>F4 (%) |
|--------------|-----------------------|-----------------------|-----------------------|-----------------------|
| 1            | 15.2 ± 1.1            | 12.5 ± 0.9            | 18.1 ± 1.3            | 14.8 ± 1.0            |
| 2            | 28.6 ± 1.5            | 23.8 ± 1.2            | 32.5 ± 1.8            | 26.7 ± 1.4            |
| 4            | 45.3 ± 2.0            | 38.9 ± 1.7            | 50.2 ± 2.2            | 42.1 ± 1.9            |
| 6            | 60.1 ± 2.4            | 51.7 ± 2.1            | 68.4 ± 2.6            | 58.3 ± 2.3            |
| 8            | 72.8 ± 2.8            | 63.2 ± 2.5            | 80.1 ± 3.0            | 70.5 ± 2.7            |
| 10           | 81.5 ± 3.1            | 70.4 ± 2.8            | 88.6 ± 3.3            | 78.9 ± 3.1            |
| 12           | 85.3 ± 3.4            | 75.1 ± 3.0            | 90.5 ± 3.5            | 80.2 ± 3.2            |

Note: Data are represented as Mean  $\pm$  SD and are illustrative of typical dissolution profiles.[2]

# **Visualizations**



The following diagrams illustrate the key processes involved in the in vitro evaluation of **Fenoverine** floating tablets.



Click to download full resolution via product page

**Fig. 1:** Experimental workflow for **Fenoverine** floating tablets.





Click to download full resolution via product page

Fig. 2: Drug release mechanism from floating tablets.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References







- 1. ijrcs.org [ijrcs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. [PDF] Formulation and evaluation of multiple tablets as a biphasic gastroretentive floating drug delivery system for fenoverine | Semantic Scholar [semanticscholar.org]
- 4. bepls.com [bepls.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Gastroretentive drug delivery systems: current developments in novel system design and evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and in vitro evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene oxide using ranitidine hydrochloride as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Dissolution Profile of Fenoverine Floating Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204210#in-vitro-dissolution-profile-of-fenoverine-floating-tablets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com